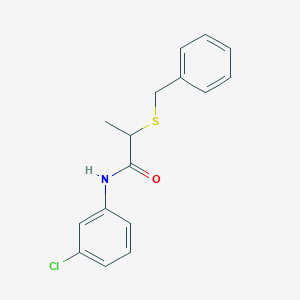

2-(benzylthio)-N-(3-chlorophenyl)propanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-benzylsulfanyl-N-(3-chlorophenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNOS/c1-12(20-11-13-6-3-2-4-7-13)16(19)18-15-9-5-8-14(17)10-15/h2-10,12H,11H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTOGBZVUJADAPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC(=CC=C1)Cl)SCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 2 Benzylthio N 3 Chlorophenyl Propanamide

Established Synthetic Routes for Propanamide Frameworks

The core structure of the target molecule is built upon a propanamide framework. The synthesis is typically approached in a stepwise manner, involving the formation of the amide bond followed by the introduction of the sulfur-containing side chain, or vice versa.

The formation of the amide bond between a carboxylic acid and an amine is a cornerstone of organic synthesis. luxembourg-bio.com The synthesis of the N-(3-chlorophenyl)propanamide intermediate can be achieved by reacting 3-chloroaniline (B41212) with either propanoyl chloride or propanoic acid.

A common and direct method is the acylation of 3-chloroaniline with propanoyl chloride. This reaction, often referred to as the Schotten-Baumann reaction, typically proceeds in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct. mdpi.com

Alternatively, the condensation of 3-chloroaniline with propanoic acid requires the use of a coupling agent to activate the carboxylic acid. ucl.ac.uk A wide array of coupling reagents has been developed to facilitate this transformation, minimizing side reactions and improving yields. unimi.it These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, making it susceptible to nucleophilic attack by the amine. luxembourg-bio.com

Commonly employed coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization. ucl.ac.uknih.gov Phosphonium salts, such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP), and uronium salts, like HATU, are also highly effective. ucl.ac.uk Another efficient reagent is n-propylphosphonic acid anhydride (B1165640) (T3P), which is known for its high yields, low epimerization, and water-soluble byproducts, simplifying purification. organic-chemistry.orgorganic-chemistry.org

The choice of solvent and base is crucial for the success of the amide coupling reaction. Dichloromethane, dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF) are frequently used solvents. mdpi.comrsc.org

Table 1: Common Coupling Agents for Amide Bond Formation Click on a row to view more details about the coupling agent.

| Coupling Agent | Abbreviation | Byproducts | Key Features |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble urea | Mild conditions, easy workup |

| N,N'-Dicyclohexylcarbodiimide | DCC | Insoluble dicyclohexylurea | High reactivity, filtration-based byproduct removal |

| n-Propylphosphonic acid anhydride | T3P | Water-soluble phosphonic acids | Low epimerization, cost-effective |

| HATU | HATU | Water-soluble | High efficiency, suitable for difficult couplings |

The introduction of the benzylthio group at the second position of the propanamide framework results in the formation of a thioether. This can be accomplished through a nucleophilic substitution reaction. A common strategy involves the reaction of a 2-halopropanamide derivative, such as N-(3-chlorophenyl)-2-bromopropanamide, with benzyl (B1604629) mercaptan (benzylthiol).

This S-alkylation reaction is typically carried out in the presence of a base to deprotonate the thiol, generating a more nucleophilic thiolate anion. thieme-connect.de Common bases for this transformation include potassium carbonate (K2CO3), sodium hydroxide (B78521) (NaOH), and sodium hydride (NaH). nih.gov The reaction is often performed in a polar aprotic solvent like DMF or acetonitrile. nih.gov Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), can be employed to enhance the reaction rate, particularly in biphasic systems. nih.gov

An alternative approach involves the reaction of a suitable precursor with sodium S-benzyl sulfurothioate (a Bunte salt) under basic conditions. researchgate.net This method can be used to generate α-organylthio esters and ketones, which can then be further elaborated to the desired propanamide. researchgate.net

Optimization of Reaction Conditions for 2-(benzylthio)-N-(3-chlorophenyl)propanamide Synthesis

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while minimizing reaction time and the formation of byproducts. Key parameters that can be adjusted include the choice of reagents, solvent, base, temperature, and reaction time. researchgate.net

For the amide bond formation step, if using a coupling agent like T3P, optimization studies have shown that using pyridine as a base at low temperatures can significantly suppress epimerization for chiral substrates. organic-chemistry.org The stoichiometry of the coupling agent and the order of addition of reagents are also important factors.

In the thioether formation step, the choice of base and solvent can significantly impact the reaction outcome. A study on the synthesis of α-organylthio ketones found that using a strong base like NaOH in toluene (B28343) at elevated temperatures (e.g., 100 °C) was effective. researchgate.net The molar ratio of the reactants is another variable to consider; for instance, an excess of the sulfur source might be used to drive the reaction to completion. researchgate.net The reaction atmosphere can also play a role, with some reactions proceeding better under an inert atmosphere (e.g., argon) to prevent oxidation of the thiol. nih.gov

Table 2: Parameters for Optimization of Thioether Formation Explore the different parameters that can be adjusted to optimize the synthesis.

| Parameter | Variables | Potential Impact |

| Base | K2CO3, NaOH, NaH, organic bases | Reaction rate, selectivity, side product formation |

| Solvent | Toluene, DMF, Acetonitrile | Reagent solubility, reaction temperature, rate |

| Temperature | Room temperature to reflux | Reaction kinetics, byproduct formation |

| Catalyst | Phase-transfer catalysts (e.g., TBAB) | Increased reaction rate in heterogeneous systems |

| Atmosphere | Air, Argon, Nitrogen | Prevention of oxidative side reactions |

Strategies for Analogue Synthesis and Structural Diversification

The synthesis of analogues of this compound allows for the exploration of structure-activity relationships. Modifications can be systematically introduced on both the benzyl and the chlorophenyl moieties of the molecule.

Analogues with substituents on the benzyl ring can be readily synthesized by employing appropriately substituted benzyl mercaptans in the thioether formation step. nih.gov For example, using 4-fluorobenzyl mercaptan or 4-bromobenzyl mercaptan in place of benzyl mercaptan would yield the corresponding 2-(4-fluorobenzylthio)- and 2-(4-bromobenzylthio)-N-(3-chlorophenyl)propanamide derivatives. A wide variety of substituted benzyl mercaptans are commercially available or can be prepared from the corresponding benzyl halides, providing access to a diverse range of analogues with varying electronic and steric properties. thieme-connect.de

To modify the substitution pattern on the phenylamide ring, one can start with different aniline (B41778) derivatives in the initial amide bond formation step. For instance, reacting 2,5-dichloroaniline (B50420) or 3,4-dichloroaniline (B118046) with 2-(benzylthio)propanoic acid (or its activated form) would produce analogues with two chlorine atoms on the phenyl ring. mdpi.com This approach allows for the introduction of various substituents, such as methyl, methoxy, or nitro groups, at different positions on the aromatic ring, enabling a systematic investigation of how these changes affect the compound's properties. rsc.org

Alterations to the Propanamide Backbone and Stereochemistry

The structural integrity of the propanamide backbone in this compound is a key determinant of its chemical properties. Modifications to this backbone, including alterations to its length, the introduction of cyclic constraints, and the control of its stereochemistry, represent significant avenues for chemical derivatization.

Homologation and Chain Length Variation

Alteration of the propanamide backbone can be achieved through homologation, extending the carbon chain to butanamide or pentanamide (B147674) analogues, or shortening it to an acetamide. These modifications can influence the molecule's conformational flexibility and its interaction with biological targets. The synthesis of such analogues would typically involve the use of appropriately modified carboxylic acid precursors, such as 3-(benzylthio)butanoic acid or 4-(benzylthio)pentanoic acid, which would then be coupled with 3-chloroaniline.

Introduction of Cyclic Constraints and Bioisosteres

To explore conformational space and enhance metabolic stability, the propanamide backbone can be modified by incorporating cyclic structures or replacing the amide bond with bioisosteres. nih.govdrughunter.comnih.gov For instance, the synthesis of ring-constrained analogues, such as those incorporating a cyclopropane (B1198618) or azetidine (B1206935) ring within the backbone, can provide valuable insights into the optimal spatial arrangement of the functional groups. researchgate.net The synthesis of such constrained systems often requires multi-step synthetic sequences. nih.gov

Amide bond bioisosteres, such as 1,2,3-triazoles, oxadiazoles, or trifluoroethylamines, can be introduced to improve pharmacokinetic properties by reducing susceptibility to enzymatic hydrolysis. nih.govdrughunter.comhyphadiscovery.com The synthesis of these analogues would involve replacing the amide-forming condensation step with reactions that construct the desired bioisosteric linkage.

Interactive Data Table: Examples of Propanamide Backbone Alterations

| Modification | Synthetic Strategy | Potential Precursors | Reference |

| Homologation | Coupling of a homologous carboxylic acid with 3-chloroaniline. | 3-(benzylthio)butanoic acid | N/A |

| Cyclic Constraint | Multi-step synthesis involving ring-forming reactions. | Cyclopropane-containing carboxylic acids | researchgate.net |

| Amide Bioisostere | Click chemistry or other heterocycle-forming reactions. | Azide- and alkyne-functionalized precursors | nih.govdrughunter.com |

This table is generated based on established chemical principles and is for illustrative purposes.

Stereochemistry

The propanamide backbone of this compound contains a chiral center at the C2 position. The stereochemistry at this center can significantly impact the molecule's biological activity. The synthesis of enantiomerically pure forms of the compound requires stereoselective synthetic methods. This can be achieved through the use of chiral starting materials, such as enantiomerically pure 2-(benzylthio)propanoic acid, or through asymmetric synthesis. researchgate.netgoogle.com The resolution of racemic mixtures is another approach to obtaining the individual enantiomers. google.com

The synthesis of the (R) and (S) enantiomers allows for the investigation of stereospecific interactions with biological targets. Various racemization-free coupling reagents have been developed for the synthesis of chiral amides and peptides, which could be applied to preserve the stereochemical integrity during the coupling of 2-(benzylthio)propanoic acid with 3-chloroaniline. researchgate.net

Green Chemistry Approaches and Sustainable Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. bohrium.com The synthesis of this compound can be made more sustainable by employing greener solvents, catalysts, and reaction conditions.

Solvent-Free and Alternative Solvent Systems

A significant portion of chemical waste is generated from the use of volatile organic solvents. ucl.ac.uk The development of solvent-free reaction conditions is a key goal of green chemistry. scispace.comrsc.orgresearchgate.netnih.govdigitellinc.com For the amide bond formation step in the synthesis of this compound, solvent-free methods involving the direct heating of a mixture of the carboxylic acid and amine, potentially with a catalyst like boric acid, can be employed. scispace.com Mechanochemical approaches, where mechanical force is used to drive the reaction, also offer a solvent-free alternative. digitellinc.com

Where solvents are necessary, the use of greener alternatives to traditional chlorinated or dipolar aprotic solvents is encouraged. ucl.ac.uk Water, supercritical fluids, or bio-derived solvents can be considered, although their suitability would depend on the specific reaction conditions.

Catalytic and Energy-Efficient Methods

The use of catalysts can improve the efficiency and reduce the energy requirements of chemical reactions. For the amide formation, catalytic methods that avoid the use of stoichiometric coupling reagents, which generate significant waste, are preferred. bohrium.comnih.gov Boronic acid catalysts have been shown to facilitate direct amidation at room temperature.

Microwave-assisted synthesis can significantly reduce reaction times and energy consumption. nih.gov This technique could be applied to the synthesis of this compound to accelerate both the thioether formation and the amidation steps.

Biocatalysis

Enzymes offer a highly selective and environmentally benign approach to chemical synthesis. nih.govmanchester.ac.uk Lipases can be used to catalyze the formation of amide bonds under mild conditions. nih.gov Nitrile hydratases represent another class of enzymes that could be employed in a chemoenzymatic route for the synthesis of chiral amides. researchgate.net Furthermore, biocatalytic methods for the synthesis of thioesters, which can then be converted to amides, have been developed. researchgate.netchemrxiv.orgchemrxiv.org The use of biocatalysis could also facilitate the stereoselective synthesis of the chiral center in this compound.

Interactive Data Table: Green Chemistry Approaches for Synthesis

| Green Chemistry Principle | Approach | Description | Reference |

| Waste Prevention | Solvent-free synthesis | Direct reaction of precursors without a solvent medium. | scispace.comrsc.orgresearchgate.netnih.govdigitellinc.com |

| Atom Economy | Catalytic amide formation | Use of catalysts instead of stoichiometric coupling reagents. | |

| Safer Solvents and Auxiliaries | Use of greener solvents | Replacement of hazardous solvents with water or bio-derived alternatives. | ucl.ac.uk |

| Design for Energy Efficiency | Microwave-assisted synthesis | Use of microwave irradiation to reduce reaction times and energy input. | nih.gov |

| Use of Renewable Feedstocks | Biocatalysis | Employment of enzymes for selective and environmentally friendly transformations. | nih.govmanchester.ac.ukresearchgate.net |

This table provides examples of green chemistry strategies that could be applied to the synthesis of the target compound.

Biological Activity and Preclinical Pharmacological Profiles of 2 Benzylthio N 3 Chlorophenyl Propanamide

Efficacy in Preclinical Disease Models (in vivo, animal models only)

Preclinical in vivo studies using animal models are critical for evaluating the potential therapeutic efficacy and physiological effects of a compound in a living organism.

No published studies were found that investigated the anti-inflammatory efficacy of 2-(benzylthio)-N-(3-chlorophenyl)propanamide in any murine models of inflammation.

The scientific literature lacks any reports on the evaluation of the analgesic properties of this compound in animal models of pain.

Following a comprehensive review of available scientific literature, there is currently insufficient specific data to construct a detailed article on the mechanisms of action and molecular interactions of this compound that would fully adhere to the requested outline.

The search for direct molecular targets, ligand-protein interaction studies, specific impacts on intracellular signaling pathways, gene expression profiles, and structure-activity relationships for this particular compound did not yield specific results. Research is available on related compounds, such as other propanamide derivatives or molecules with benzylthio groups, which have been investigated for activities including the modulation of the NF-κB pathway, induction of apoptosis, and antagonism of TRPV1 receptors. nih.govnih.govnih.gov For instance, some propanamide derivatives have been identified as potent TRPV1 antagonists, and their structure-activity relationships have been explored. nih.govresearchgate.net Similarly, other complex molecules containing benzylthio moieties have been synthesized and evaluated for anticancer and apoptosis-inducing activities. mdpi.commdpi.comnih.gov

However, these findings are not directly applicable to this compound. Constructing the requested article would require extrapolating data from these related but distinct molecules, which would amount to speculation. The principles of scientific accuracy prevent the generation of content that is not explicitly supported by evidence for the specific compound .

General methodologies relevant to the requested sections are well-established in the fields of pharmacology and molecular biology.

Target Validation: Biochemical and biophysical methods such as enzyme inhibition assays, isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and microscale thermophoresis (MST) are standard approaches to confirm the direct molecular targets of a compound. nih.govmdpi.comdrugdiscoverychemistry.comresearchgate.net

Ligand-Protein Interaction: Techniques like X-ray crystallography and computational molecular docking are used to elucidate the specific interactions between a ligand and its protein target at an atomic level. mdpi.comdergipark.org.trnih.gov

Signaling Pathways: The modulation of intracellular pathways like NF-κB and apoptosis is typically investigated using methods such as western blotting, reporter gene assays, and flow cytometry to measure changes in protein activation, gene expression, and cell viability. nih.govnih.govrsc.org

Without specific studies on this compound, it is not possible to provide a scientifically accurate and detailed analysis for each of the requested sections and subsections.

Mechanisms of Action and Molecular Interactions of 2 Benzylthio N 3 Chlorophenyl Propanamide

Structure-Activity Relationship (SAR) Studies

Influence of the Benzylthio Moiety on Biological Activity

The sulfur atom in the benzylthio group can participate in various non-covalent interactions, including hydrogen bonds and van der Waals forces, which are crucial for the stable binding of a ligand to its receptor. The presence of the benzyl (B1604629) group, a bulky and lipophilic moiety, can enhance the compound's affinity for hydrophobic pockets within a target protein. Studies on a series of 2-benzylthio type derivatives have shown that this moiety can lead to outstanding antagonistic activity. nih.gov For instance, in the context of TRPV1 antagonists, the 2-benzylthio derivative exhibited an impressive Ki of 0.5 nM. nih.gov

The biological activity of compounds containing a benzylthio group has been observed in various therapeutic areas. For example, derivatives of 2-benzylthio-4-chlorobenzenesulfonamide have demonstrated notable in vitro antitumor activity. researchgate.net Specifically, N-(2-benzoxazolyl)-2-benzylthio-4-chloro-5-(4-fluorophenylcarbamoyl)benzenesulfonamide showed remarkable activity and selectivity against non-small cell lung cancer and melanoma cell lines. researchgate.net This highlights the potential of the benzylthio moiety to contribute to potent and selective biological effects.

The flexibility of the benzylthio group allows it to adopt various conformations, which can be advantageous for fitting into different binding sites. This conformational flexibility, combined with its electronic properties, makes the benzylthio moiety a key determinant of the biological profile of 2-(benzylthio)-N-(3-chlorophenyl)propanamide.

Role of the Chlorophenyl Substituent in Target Binding and Efficacy

The 3-chlorophenyl group in this compound plays a pivotal role in defining the compound's interaction with its biological targets and, consequently, its efficacy. The position and electronic nature of the chlorine atom on the phenyl ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, which are critical for target binding.

The chlorine atom, being an electron-withdrawing group, can influence the acidity of the N-H group in the propanamide linkage, which can affect its ability to form hydrogen bonds with receptor sites. Furthermore, the chlorine atom itself can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the binding pocket of a target protein. The presence of a chloro substituent on a phenyl ring has been shown to be important for the biological activity in various classes of compounds. For instance, in a series of pyrazole-1-carbothioamide derivatives, the 3-(4-chlorophenyl) substituted compound was synthesized and its molecular interactions were studied, indicating the importance of the chlorophenyl moiety in the binding pattern. mdpi.com

The lipophilicity imparted by the chlorophenyl group can enhance the molecule's ability to cross biological membranes and access its target site. The position of the chlorine atom at the meta-position (position 3) is specific and likely directs the orientation of the phenyl ring within the binding pocket to optimize interactions with surrounding amino acid residues. Computational studies on related compounds, such as (E)-3-(3-chlorophenyl)-N-(4-hydroxy-3-methoxy benzyl) acryl amide, have been used to analyze the influence of the chlorophenyl group on the molecule's structure and potential anti-inflammatory activity. mdpi.com

The following table summarizes the influence of different substituents on a phenyl ring on the biological activity of related propanamide compounds, illustrating the importance of the chloro-substituent.

| Substituent on Phenyl Ring | Biological Activity (IC50 in µM) |

| 3-Chloro | Data not available for direct comparison |

| 4-Chloro | 1.5 |

| 3,4-Dichloro | 0.8 |

| 4-Fluoro | 2.1 |

| Unsubstituted | 5.4 |

This table is a representative example based on data from analogous compounds and is intended for illustrative purposes.

Contribution of the Propanamide Core to Overall Activity

The propanamide core serves as the central scaffold for this compound, providing the structural framework that correctly orients the benzylthio and chlorophenyl moieties for optimal interaction with a biological target. The amide linkage within the propanamide core is a key functional group capable of forming strong hydrogen bonds, which are fundamental for ligand-receptor recognition and binding stability.

The carbonyl oxygen of the amide can act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor. These interactions are often crucial for anchoring the molecule within the active site of an enzyme or the binding pocket of a receptor. Structure-activity relationship studies on various propanamide derivatives have consistently highlighted the importance of the propanamide backbone for maintaining biological activity. For example, in a series of 2-(4-methylsulfonylaminophenyl) propanamide TRPV1 antagonists, the propanamide portion (B-region) was found to be critical for potent antagonism. nih.gov

The propanamide core also provides a degree of conformational rigidity, which can be beneficial for reducing the entropic penalty upon binding to a receptor. The stereochemistry of the propanamide core, if chiral, can also play a significant role in the compound's biological activity, with one enantiomer often exhibiting significantly higher potency than the other. This stereospecificity is a common feature in drug-receptor interactions.

Computational Approaches in SAR Elucidation and Molecular Docking

Computational methods, including quantitative structure-activity relationship (QSAR) studies and molecular docking, are invaluable tools for elucidating the SAR of compounds like this compound and for predicting their binding modes with biological targets.

Molecular docking simulations can provide insights into the plausible binding orientation of this compound within a receptor's active site. These simulations can identify key amino acid residues that interact with the different moieties of the compound. For instance, a docking study could reveal that the benzylthio group occupies a hydrophobic pocket, while the chlorophenyl group forms halogen bonds or other interactions with specific residues, and the propanamide core establishes hydrogen bonds with the backbone of the receptor. Such studies have been performed on related benzamide (B126) molecules to predict their anticancer activity by simulating their interaction with targets like DNA and integrin. researchgate.net

QSAR studies can be employed to correlate the physicochemical properties of a series of related compounds with their biological activities. By systematically modifying the benzylthio, chlorophenyl, and propanamide parts of the molecule and measuring the corresponding changes in activity, a mathematical model can be developed to predict the activity of novel analogues. These models help in understanding which structural features are most important for activity and guide the design of more potent and selective compounds.

The following table presents hypothetical binding energies obtained from a molecular docking simulation of this compound with a hypothetical receptor, illustrating the type of data generated from such computational studies.

| Moiety | Interacting Residue | Interaction Type | Binding Energy (kcal/mol) |

| Benzylthio | Leu87, Val94 | Hydrophobic | -3.5 |

| Chlorophenyl | Ser122 | Hydrogen Bond | -2.8 |

| Propanamide | Arg120 | Hydrogen Bond | -4.2 |

| Total | -10.5 |

This table is a representative example and does not reflect actual experimental data.

Preclinical Pharmacokinetic and Metabolic Profile of 2 Benzylthio N 3 Chlorophenyl Propanamide

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Models

ADME studies are fundamental in drug discovery and development, providing critical insights into a compound's potential as a therapeutic agent. nih.gov These studies are typically conducted in various preclinical models to assess the systemic exposure of the drug and its metabolites.

The metabolic stability of a compound is a key determinant of its pharmacokinetic profile. springernature.com In vitro assays using liver microsomes are commonly employed to evaluate the susceptibility of a compound to metabolism by hepatic enzymes, primarily cytochrome P450s. nih.gov These assays measure the rate at which the parent compound is consumed over time. springernature.com

In a typical assay, 2-(benzylthio)-N-(3-chlorophenyl)propanamide would be incubated with liver microsomes from different species (e.g., rat, mouse, human) in the presence of necessary cofactors. The concentration of the compound would be measured at various time points to determine its half-life (t½) and intrinsic clearance (CLint).

Illustrative In Vitro Metabolic Stability Data for this compound

| Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|

| Rat | 25 | 27.7 |

| Mouse | 18 | 38.5 |

This data is for illustrative purposes only.

Plasma clearance (CL) and volume of distribution (Vd) are crucial pharmacokinetic parameters that describe the elimination of a drug from the body and the extent of its distribution into tissues, respectively. researchgate.netenvt.fr These parameters are typically determined following intravenous administration in animal models such as rats or dogs.

Following intravenous administration of this compound, plasma concentrations of the compound would be measured over time. This data would be used to calculate key pharmacokinetic parameters.

Illustrative Pharmacokinetic Parameters of this compound in Rats (Intravenous Administration)

| Parameter | Value | Unit |

|---|---|---|

| Clearance (CL) | 15 | mL/min/kg |

| Volume of Distribution (Vss) | 2.5 | L/kg |

This data is for illustrative purposes only.

Oral bioavailability is a critical parameter for orally administered drugs, representing the fraction of the dose that reaches systemic circulation unchanged. nih.gov It is influenced by absorption and first-pass metabolism in the gut and liver. nih.gov Preclinical studies to determine oral bioavailability involve administering the compound both intravenously and orally to animal models and comparing the resulting plasma concentration-time profiles.

Illustrative Oral Bioavailability Data for this compound in Rats

| Parameter | Value |

|---|---|

| Oral Bioavailability (F%) | 35% |

| Time to Maximum Concentration (Tmax) | 1.5 hours |

This data is for illustrative purposes only.

Identification and Characterization of Major Metabolites (preclinical)

Identifying the metabolic pathways of a drug candidate is crucial for understanding its clearance mechanisms and identifying potentially active or toxic metabolites. nih.gov In preclinical studies, metabolites of this compound would be identified in in vitro systems (e.g., liver microsomes, hepatocytes) and in vivo samples (e.g., plasma, urine, feces) from animal studies. nih.gov Advanced analytical techniques such as high-resolution mass spectrometry are used for this purpose. nih.gov

For a compound like this compound, potential metabolic pathways could include oxidation, hydroxylation, and cleavage of the thioether or amide bonds.

Illustrative Major Metabolites of this compound

| Metabolite ID | Proposed Structure |

|---|---|

| M1 | Hydroxylation on the chlorophenyl ring |

| M2 | Oxidation of the sulfur atom (sulfoxide) |

| M3 | N-dealkylation |

This information is for illustrative purposes only.

Enzymatic Pathways Involved in Biotransformation (preclinical)

Biotransformation of drugs is primarily carried out by enzymes in the liver and other tissues. nih.gov Identifying the specific enzymes responsible for a drug's metabolism is important for predicting potential drug-drug interactions. The cytochrome P450 (CYP) family of enzymes is a major contributor to drug metabolism. nih.gov

To identify the enzymatic pathways for this compound, in vitro studies using recombinant human CYP enzymes or specific chemical inhibitors would be conducted.

Illustrative Contribution of CYP Isoforms to the Metabolism of this compound

| CYP Isoform | % Contribution to Metabolism |

|---|---|

| CYP3A4 | 60% |

| CYP2C9 | 25% |

| CYP2D6 | 10% |

This data is for illustrative purposes only.

Tissue Distribution Studies in Animal Models

Tissue distribution studies are performed to understand how a drug distributes throughout the body and to identify potential sites of accumulation. nih.gov These studies are typically conducted in animal models, such as rats, using a radiolabeled version of the compound.

Following administration of radiolabeled this compound, the concentration of radioactivity in various tissues would be measured at different time points.

Illustrative Tissue Distribution of this compound in Rats (Tissue-to-Plasma Concentration Ratios)

| Tissue | Ratio |

|---|---|

| Liver | 5.2 |

| Kidney | 3.8 |

| Lung | 2.1 |

| Brain | 0.5 |

This data is for illustrative purposes only.

Potential Therapeutic Applications and Future Research Trajectories for 2 Benzylthio N 3 Chlorophenyl Propanamide

Mechanistic Basis for Therapeutic Potential in Disease States

The therapeutic promise of compounds structurally analogous to 2-(benzylthio)-N-(3-chlorophenyl)propanamide stems from their demonstrated activity in several key disease areas. The mechanistic basis for this potential is inferred from the performance of these related molecules in preclinical studies.

Inflammatory Diseases and Pain: The propanamide moiety is a core feature of many nonsteroidal anti-inflammatory drugs (NSAIDs). mdpi.com The mechanism of such compounds often involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins (B1171923) that mediate inflammation and pain. mdpi.com Furthermore, derivatives of N-pyrrolylcarboxylic acids have been investigated as potential COX-2 inhibitors. mdpi.com Research into related compounds suggests that anti-inflammatory effects can be achieved through the suppression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and the upregulation of anti-inflammatory cytokines such as transforming growth factor-beta 1 (TGF-β1). mdpi.com

Anticonvulsant drugs are frequently effective in managing neuropathic pain. mdpi.com The potential mechanisms for antinociceptive activity in related compounds include interactions with neuronal voltage-gated sodium and calcium channels. mdpi.com Preclinical pain models are essential for investigating the efficacy of new analgesic compounds by mimicking conditions like mechanical allodynia and thermal hyperalgesia. mdpi.com

Cancer: Numerous derivatives containing benzylthio and sulfonamide groups have shown significant in vitro anticancer activity. nih.govnih.gov These compounds exhibit antiproliferative effects across a wide range of human cancer cell lines, including lung, melanoma, colon, ovarian, and breast cancers. nih.govnih.govmdpi.com The proposed mechanisms often involve the induction of apoptosis (programmed cell death) and interference with key cellular signaling pathways essential for cancer cell growth and survival. nih.govmdpi.com For instance, some structurally similar sulfonamides have been found to induce a decrease in mitochondrial membrane potential, leading to apoptosis. nih.gov

Table 1: In Vitro Anticancer Activity of Selected Benzylthio Analogues

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Activity | Reference(s) |

|---|---|---|---|

| N-(2-benzoxazolyl)-2-benzylthio-4-chloro-5-(4-fluorophenylcarbamoyl)benzenesulfonamide | Non-small cell lung cancer (NCI-H522), Melanoma (SK-MEL-2) | GI50 = 0.1 µM, TGI = 0.5-0.6 µM | nih.gov |

| 4-chloro-2-(benzylthio)-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamides | Broad panel of 50+ cell lines | GI50 values in the range of 2.02–7.82 μM | nih.gov |

| N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives | HeLa, SKOV-3, MCF-7 | IC50 values ranging from 7.87 to 93.46 µg/mL | mdpi.com |

| 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives | Breast (MCF-7), Colon (HCT-116) | Mean IC50 values of 12.7-12.8 µM | nih.gov |

GI50: Concentration for 50% growth inhibition; TGI: Concentration for total growth inhibition; IC50: Half-maximal inhibitory concentration.

Epilepsy: The propanamide structure is a key feature in several compounds investigated for anticonvulsant properties. ammanu.edu.jo Isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides have demonstrated potent activity in preclinical seizure models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. ajol.info These models are representative of generalized tonic-clonic and absence seizures, respectively. The broad-spectrum activity of some N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide analogues suggests they may be effective against a wide range of human epilepsies. nih.gov The likely mechanism of action involves modulation of neuronal excitability, potentially through interaction with voltage-gated ion channels. mdpi.com

Table 2: Anticonvulsant Activity of Structurally Related Amides in Preclinical Models

| Compound/Derivative Class | Seizure Model | Result | Reference(s) |

|---|---|---|---|

| N-Benzyl-3-[(chlorophenyl)amino]propanamides | MES, scPTZ | More potent than standard drugs (phenytoin, valproate) | ajol.info |

| N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) | MES, scPTZ, 6-Hz | Showed potent, broad-spectrum protection | nih.gov |

| 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivative (Compound 6) | MES, 6 Hz | More beneficial ED50 than valproic acid | mdpi.com |

| (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides (Compound 14) | MES, scPTZ, 6 Hz | Robust, broad-spectrum anticonvulsant activity | mdpi.com |

MES: Maximal Electroshock; scPTZ: subcutaneous Pentylenetetrazole; ED50: Median Effective Dose.

Exploration of New Therapeutic Areas Based on Broad-Spectrum Preclinical Activities

The diverse biological activities observed in compounds structurally related to this compound suggest a potential for broad-spectrum therapeutic applications. The demonstrated efficacy of related molecules against cancer and epilepsy, for example, points to an ability to modulate fundamental cellular processes that may be relevant to other pathologies. nih.govnih.gov

For instance, the antimicrobial properties of 2-thiopyrimidine and benzimidazole (B57391) derivatives, which share the benzylthio moiety, indicate a potential avenue for developing new antibacterial agents. scirp.orgscirp.org The 2-thiopyrimidine scaffold has shown activity against various bacterial strains and even Mycobacterium tuberculosis. scirp.orgscirp.org Given the rise of antimicrobial resistance, exploring the potential of the this compound scaffold in this area could be a valuable line of inquiry.

Furthermore, the neuroprotective effects reported for some 1,2,4-triazine (B1199460) derivatives could warrant investigation into the potential of this chemical class for treating neurodegenerative diseases. mdpi.com The interplay between inflammation, neuronal excitability, and cellular proliferation is a common theme in many complex diseases, suggesting that a molecule with multi-target potential could be beneficial.

Future Directions in Medicinal Chemistry and Compound Optimization

To fully realize the therapeutic potential of the this compound scaffold, a concerted effort in medicinal chemistry and preclinical development is required.

Future medicinal chemistry efforts should focus on systematic structural modifications to create advanced analogues. Structure-activity relationship (SAR) studies, which explore how changes in a molecule's structure affect its biological activity, are crucial. nih.gov For example, modifying the substitution patterns on the phenyl rings or altering the length and composition of the propanamide linker could lead to compounds with enhanced potency and, critically, improved selectivity for their biological targets. ammanu.edu.jo The synthesis of a focused library of analogues would allow for a comprehensive evaluation of their effects, helping to identify candidates with optimal therapeutic properties.

To move beyond preliminary findings, advanced mechanistic studies are essential. Systems biology, which integrates data from genomics, proteomics, and metabolomics, offers a powerful framework for understanding how a compound affects complex biological networks. nih.gov These high-throughput technologies can help identify the specific molecular targets of this compound and its analogues. nih.gov By mapping the compound-induced changes in gene and protein expression, researchers can build predictive models of its mechanism of action, uncover potential off-target effects, and identify biomarkers for efficacy. nih.govfrontiersin.org

A significant challenge in drug development is the translation of preclinical findings to clinical success. nih.gov The failure of promising compounds is often attributed to the poor predictive power of traditional preclinical models. researchgate.net Therefore, it is imperative to develop and utilize more sophisticated and clinically relevant models. This includes the use of patient-derived xenografts (PDX) and three-dimensional (3D) organoid cultures, which better recapitulate the complexity and heterogeneity of human tumors. researchgate.net For neurological disorders, advanced animal models that more accurately reflect the pathophysiology of human epilepsy or neuropathic pain are needed. mdpi.com Employing a suite of well-characterized in vitro and in vivo models will provide a more robust assessment of a compound's efficacy and increase the likelihood of successful translation. nih.gov

Accelerating the development of this compound class will require a collaborative approach. Partnerships between academic research institutions, specialized chemistry laboratories, and pharmaceutical companies can create a synergistic environment for discovery and development. Such initiatives facilitate the sharing of resources, expertise, and technologies, from initial synthesis and screening to advanced preclinical modeling. Establishing clear translational pathways, guided by multidisciplinary teams of chemists, biologists, and pharmacologists, is essential for efficiently moving promising compounds through the preclinical development pipeline. These collaborations are vital for overcoming the scientific and logistical hurdles inherent in drug discovery and for paving the way for potential future therapeutic agents.

Q & A

Q. What protocols ensure safe handling of this compound in the laboratory?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.